molecular formula C11H9F3N2O B3169970 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole CAS No. 939052-04-7

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B3169970
CAS No.: 939052-04-7
M. Wt: 242.2 g/mol
InChI Key: FVWIKTMTWCPOHM-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole (CAS 939052-04-7) is a high-value chemical scaffold in medicinal chemistry and pharmacological research, particularly in the development of novel anti-inflammatory agents . This compound belongs to the class of trifluoromethylpyrazoles, which are renowned for their significant biological properties, primarily due to the presence of the trifluoromethyl group that enhances lipophilicity and improves bioavailability at target sites . The core pyrazole structure is a well-established pharmacophore featured in numerous clinically used drugs, underscoring its importance in drug discovery . This compound serves as a key intermediate for researchers exploring selective cyclooxygenase-2 (COX-2) inhibition . Studies indicate that the 3-trifluoromethylpyrazole regioisomer, such as this one, fits more effectively into the COX-2 enzyme binding pocket compared to its 5-trifluoromethyl counterpart, leading to higher anti-inflammatory activity and selectivity . The primary research applications include use as a building block for synthesizing more complex bioactive molecules, investigation of COX-1/COX-2 inhibition mechanisms, and evaluation in standard anti-inflammatory assays like the carrageenan-induced rat paw edema model . It is supplied for research purposes only and requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-17-9-5-3-2-4-7(9)8-6-10(16-15-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWIKTMTWCPOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole
  • Molecular Formula : C₁₇H₁₂ClF₃N₂O
  • Molecular Weight : 356.77 g/mol
  • Key Differences :
    • Substitution at the 4-position of the phenyl ring (para-chloro and para-methoxy groups).
    • The electron-withdrawing chlorine enhances electrophilicity, while the para-methoxy group donates resonance electrons, creating a push-pull electronic effect distinct from the ortho-methoxy substitution in the target compound.
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
  • Molecular Formula : C₂₀H₁₉F₃N₂O₄
  • Molecular Weight : 408.37 g/mol
  • Crystallizes in the P-1 space group with distinct packing patterns influenced by bulky substituents .

Heterocyclic and Fluorinated Derivatives

5-(2-Naphthyl)-3-(trifluoromethyl)pyrazole
  • Molecular Formula : C₁₄H₉F₃N₂
  • Molecular Weight : 262.24 g/mol
  • Key Differences :
    • A naphthyl group replaces the methoxyphenyl, increasing aromatic surface area and hydrophobicity.
    • Likely exhibits stronger van der Waals interactions in biological targets.
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole
  • Molecular Formula : C₇H₃F₁₀N₂
  • Molecular Weight : 302.10 g/mol
  • Key Differences :
    • A heptafluoropropyl group introduces extreme fluorination, enhancing chemical inertness and thermal stability.
    • Highly lipophilic, suitable for applications requiring resistance to oxidation.

Saturated and Functionalized Analogs

5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole
  • Molecular Formula : C₁₀H₉F₃N₂O
  • Molecular Weight : 230.19 g/mol
  • Key Differences :
    • A saturated dihydropyrazole ring with a hydroxyl group, increasing hydrogen-bonding capacity.
    • Forms helical chains via N–H⋯O and O–H⋯N interactions in the crystal lattice .

Physicochemical and Structural Properties

Table 1: Comparative Data for Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole C₁₁H₉F₃N₂O 242.20 2-Methoxyphenyl, -CF₃ Ortho steric effects, moderate lipophilicity
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole C₁₇H₁₂ClF₃N₂O 356.77 4-Cl, 4-OCH₃, -CF₃ Push-pull electronic effects
1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3-CF₃-pyrazole C₂₀H₁₉F₃N₂O₄ 408.37 3,4,5-Trimethoxyphenyl Enhanced solubility, crystalline (P-1)
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole C₇H₃F₁₀N₂ 302.10 -CF₃, -C₃F₇ Extreme fluorination, high stability

Biological Activity

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole is a novel compound in the pyrazole family, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes a trifluoromethyl group and a methoxy-substituted phenyl ring , which enhance its lipophilicity and metabolic stability. This structural configuration is crucial for its interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been developed for 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole, including:

  • Condensation Reactions : Utilizing various reagents to facilitate the formation of the pyrazole ring.
  • Substitution Reactions : Modifying existing pyrazole derivatives to introduce the desired functional groups.

Biological Activities

Research indicates that 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole exhibits a range of biological activities, summarized below:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrates minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against some strains .

Bacterial StrainMIC (µg/mL)
MRSA0.5
Enterococcus faecalis1.0
Escherichia coli2.0

Anti-inflammatory Effects

In studies assessing anti-inflammatory activity, compounds similar to 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole have exhibited effects comparable to established anti-inflammatory agents like indomethacin .

Anticancer Potential

The compound has also been investigated for anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating significant potency .

Cell LineIC50 (µM)
MCF73.79
NCI-H46012.50

The mechanisms through which 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Membrane Disruption : Studies suggest it disrupts bacterial membranes, leading to cell lysis .
  • Interaction with Receptors : Its structural features allow it to interact with various receptors involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Antimicrobial Studies : A study involving several pyrazole derivatives highlighted that those containing trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains .
  • Cancer Research : In vitro studies demonstrated that derivatives of 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole inhibited the proliferation of cancer cells significantly more than controls .
  • Inflammation Models : Experimental models showed that compounds with similar structures reduced edema and inflammatory markers effectively .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole?

Answer:
The synthesis typically involves cyclocondensation of α,β-diketones or their equivalents with hydrazine derivatives. For example:

  • Intermediate Formation : Reacting 4,4,4-trifluoro-1-(2-methoxyphenyl)-1,3-butanedione with hydrazine hydrate in ethanol under reflux yields a dihydropyrazole intermediate. Dehydration of this intermediate (e.g., using acetic acid) can furnish the target pyrazole .
  • Substituent Introduction : Sodium hydride in toluene may facilitate the formation of pyrazole precursors from 1-(2-methoxyphenyl)ethanone and diethyl oxalate, followed by hydrazine cyclization .
  • Purification : Silica gel column chromatography or recrystallization (e.g., ethanol/water) is often used to isolate the product .

Basic: What analytical techniques are critical for characterizing 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole?

Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O and O–H⋯N bonds in dihydropyrazole intermediates) .
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions, with distinct shifts for trifluoromethyl (~-60 ppm in 19F^{19}\text{F} NMR) and methoxyphenyl groups (~3.8 ppm for OCH3_3) .
  • Purity Assessment : Thin-layer chromatography (TLC) or HPLC monitors reaction progress, with mobile phases like ethyl acetate/hexane .

Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl) influence synthetic pathways for pyrazole derivatives?

Answer:

  • Reactivity Modulation : The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, often leading to kinetic trapping of dihydropyrazoles instead of direct pyrazole formation. Adjusting reaction conditions (e.g., prolonged heating or acid catalysis) may drive dehydration .
  • Byproduct Management : Unexpected intermediates require characterization via differential scanning calorimetry (DSC) or FT-IR to identify functional groups (e.g., NH and OH in dihydropyrazoles) .

Advanced: How can researchers resolve contradictions in reaction outcomes for this compound?

Answer:

  • Mechanistic Analysis : Use density functional theory (DFT) to model reaction pathways and identify energy barriers for intermediate formation .
  • Analytical Cross-Validation : Compare experimental 19F^{19}\text{F} NMR data with computational predictions to confirm trifluoromethyl group positioning .
  • Condition Screening : Test solvents (DMF vs. ethanol) and catalysts (e.g., CuSO4_4/sodium ascorbate for click chemistry) to optimize regioselectivity .

Basic: What biological activities are associated with structurally analogous pyrazole derivatives?

Answer:

  • Medicinal Applications : Pyrazole-triazole hybrids exhibit anti-inflammatory, antimicrobial, and kinase inhibitory activities. For example, 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole shows potential as a COX-2 inhibitor .
  • Target Identification : Molecular docking studies with proteins (e.g., carbonic anhydrase) can predict binding affinities for trifluoromethylpyrazoles .

Advanced: How can reaction yields for this compound be optimized in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or LC-MS at each stage to identify bottlenecks (e.g., incomplete cyclization or byproduct formation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
  • Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves efficiency in hybrid heterocycle formation .

Advanced: What computational methods aid in predicting the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices by modeling interactions with water/lipid bilayers.
  • Quantum Mechanical Calculations : Estimate pKa values (e.g., for the pyrazole NH) using software like Gaussian, guiding protonation state studies in drug design .

Basic: What are the challenges in synthesizing pyrazoles with bulky aryl substituents?

Answer:

  • Steric Hindrance : Bulky groups (e.g., 2-methoxyphenyl) slow cyclization. Mitigate by using high-boiling solvents (toluene) and extended reflux times .
  • Regioselectivity : Control substituent positioning via directing groups (e.g., methoxy) or stepwise functionalization .

Advanced: How can researchers validate the biological activity of this compound methodically?

Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays .
  • ADMET Profiling : Use Caco-2 cell models for permeability and cytochrome P450 assays for metabolic stability .

Advanced: What strategies mitigate decomposition of trifluoromethyl groups during synthesis?

Answer:

  • Mild Conditions : Avoid strong acids/bases; use buffered systems (pH 6–8) during cyclization .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) in polyfunctional intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole
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5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole

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